Quinoline, 2-ethyl-3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-ethyl-3,6-dimethyl-: is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound’s structure consists of a benzene ring fused with a pyridine ring, with ethyl and methyl groups attached at specific positions, making it unique in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-ethyl-3,6-dimethylquinoline, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.
Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: Quinoline, 2-ethyl-3,6-dimethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, quinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. They are used in the development of drugs for treating diseases like malaria, tuberculosis, and cancer .
Industry: Quinoline derivatives are used in the manufacture of dyes, pH indicators, and corrosion inhibitors. They also find applications in the production of rubber chemicals and as catalysts in various industrial processes .
Mechanism of Action
The mechanism of action of quinoline, 2-ethyl-3,6-dimethyl-, depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites. In anticancer applications, quinoline derivatives can induce apoptosis and inhibit cell proliferation by targeting DNA and various signaling pathways .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2,6-Dimethylquinoline: Similar structure but lacks the ethyl group.
3,6-Dimethylquinoline: Similar structure but lacks the ethyl group at the 2-position.
Uniqueness: Quinoline, 2-ethyl-3,6-dimethyl-, is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacological profiles and industrial applications compared to other quinoline derivatives .
Properties
CAS No. |
80609-89-8 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-ethyl-3,6-dimethylquinoline |
InChI |
InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-9(2)5-6-13(11)14-12/h5-8H,4H2,1-3H3 |
InChI Key |
DDIASESJAQUTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)C)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.